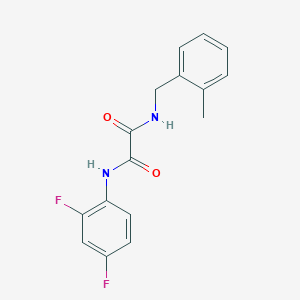

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

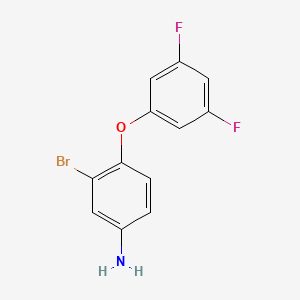

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, commonly known as DFO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DFO is a small molecule inhibitor that has been shown to have high affinity for certain proteins, making it a valuable tool for studying protein function and interactions.

Scientific Research Applications

Novel Insecticides

Research has identified compounds with structural uniqueness and potential as novel insecticides, showing extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains. Such compounds are expected to be suitable agents for controlling lepidopterous insects, contributing to insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Supramolecular Chemistry

Studies in supramolecular chemistry have explored the cocrystallization of compounds leading to molecular complexes characterized by X-ray crystallography. These studies delve into the assembly of non-planar molecules into polymeric tapes, highlighting the roles of hydrogen bonds and phenyl–perfluorophenyl interactions in structuring supramolecular assemblies (Piotrkowska et al., 2007).

Anticorrosive Applications

Research on ionic liquids, including those with fluorinated groups, has elucidated their roles as additives in the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys. These studies offer insights into the corrosion protection ability of Ni-Co alloys, suggesting that such compounds can significantly impact the development of more efficient and environmentally friendly anticorrosive treatments (Omar et al., 2020).

Fluorescence Enhancement

The study of fluorescence enhancement in certain compounds by N-phenyl substitutions, known as the "amino conjugation effect," showcases the impact of molecular structure on fluorescence properties. This research is relevant for developing compounds with high fluorescence quantum yields, which could have applications in materials science and molecular diagnostics (Yang, Chiou, & Liau, 2002).

Polymer Science

The synthesis and characterization of fluorine-containing polymers, where specific compounds act as monomers, reveal the potential of such materials in achieving hydrophobic, low dielectric properties. These properties are valuable for applications in electronics, coatings, and advanced materials technology (Fitch et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antifungal activities .

Mode of Action

Based on the antifungal activity of similar compounds, it can be inferred that it might interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

Given its potential antifungal activity, it may impact the ergosterol biosynthesis pathway, leading to disruption of fungal cell membrane integrity .

Result of Action

If it acts similarly to other antifungal agents, it could lead to the disruption of the fungal cell membrane, resulting in cell death .

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYTDLBZGPBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)

![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)

![4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2837139.png)

![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)